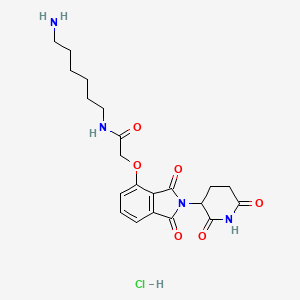

Chlorhydrate de N-(6-aminohexyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acétamide

Vue d'ensemble

Description

Thalidomide - linker 15 est un dérivé de la thalidomide, un composé initialement développé comme sédatif mais qui s'est avéré avoir des effets thérapeutiques significatifs dans diverses maladies. La thalidomide et ses dérivés, y compris la thalidomide - linker 15, sont connus pour leurs propriétés immunomodulatrices, anti-inflammatoires et anti-angiogéniques. Ces composés ont été largement étudiés pour leur potentiel dans le traitement du myélome multiple, de la lèpre et d'autres affections.

Applications De Recherche Scientifique

La thalidomide - linker 15 a un large éventail d'applications en recherche scientifique:

Chimie: Elle est utilisée comme élément constitutif dans la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux produits pharmaceutiques.

Biologie: Le composé est étudié pour ses effets sur les processus cellulaires, notamment la dégradation des protéines et la transduction du signal.

Médecine: La thalidomide - linker 15 est étudiée pour son potentiel à traiter les cancers, les maladies auto-immunes et les affections inflammatoires. Elle est particulièrement connue pour son rôle dans la dégradation ciblée des protéines, une approche prometteuse dans la découverte de médicaments.

Industrie: Les propriétés uniques du composé le rendent précieux dans le développement de nouveaux matériaux et procédés chimiques

Mécanisme d'action

La thalidomide - linker 15 exerce ses effets principalement par liaison à la céréblon, un récepteur de reconnaissance du substrat pour l'ubiquitine ligase RING Cullin 4 (CRL4). Cette liaison modifie la spécificité du substrat de la céréblon, conduisant au recrutement et à la dégradation des substrats non indigènes. Ce mécanisme est crucial pour les activités immunomodulatrices et anticancéreuses du composé. Les cibles moléculaires impliquées comprennent diverses protéines qui régulent la prolifération cellulaire, la survie et les réponses immunitaires .

Mécanisme D'action

Pharmacokinetics

- Thalidomide-O-amido-C6-NH2 hydrochloride is orally administered and undergoes absorption in the gastrointestinal tract. It distributes throughout the body, including tissues and cells. Evidences for enzymatic metabolism of thalidomide are mixed, with some studies detecting 5-hydroxythalidomide (5-OH) as a metabolite catalyzed by the CYP2C19 enzyme . The compound is excreted primarily through urine and feces.

Méthodes De Préparation

La synthèse de la thalidomide - linker 15 implique plusieurs étapes, généralement en commençant par la préparation de la thalidomide elle-même. La thalidomide est synthétisée par une réaction entre l'anhydride phtalique et l'acide glutamique, suivie d'une cyclisation pour former le cycle phtalimide. Le groupement linker 15 est ensuite attaché par une série de réactions chimiques, y compris l'alkylation et l'acylation, pour introduire les groupes fonctionnels souhaités. Les méthodes de production industrielle utilisent souvent la chimie à flux continu pour garantir un rendement élevé et une reproductibilité .

Analyse Des Réactions Chimiques

La thalidomide - linker 15 subit diverses réactions chimiques, notamment:

Oxydation: Cette réaction peut être facilitée par des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation de dérivés hydroxylés.

Réduction: Des agents réducteurs courants comme l'hydrure de lithium aluminium peuvent être utilisés pour réduire le composé, modifiant potentiellement ses propriétés pharmacologiques.

Substitution: Des réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels, améliorant la polyvalence du composé dans la conception de médicaments.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la substitution peut donner lieu à divers analogues fonctionnalisés .

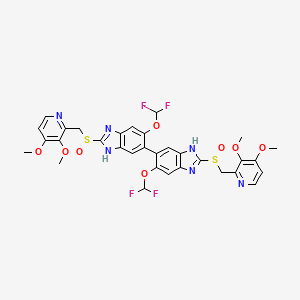

Comparaison Avec Des Composés Similaires

La thalidomide - linker 15 est comparée à d'autres dérivés de la thalidomide tels que la lénalidomide et la pomalidomide. Bien que tous ces composés partagent un mécanisme d'action commun par liaison à la céréblon, la thalidomide - linker 15 est unique dans sa structure de liaison spécifique, qui peut influencer sa pharmacocinétique et sa pharmacodynamique. La lénalidomide et la pomalidomide sont plus puissantes dans certains contextes thérapeutiques, mais la thalidomide - linker 15 offre des avantages distincts dans la dégradation ciblée des protéines et la conception de médicaments .

Composés similaires

Lénalidomide: Un autre dérivé de la thalidomide avec des propriétés immunomodulatrices et anticancéreuses améliorées.

Pomalidomide: Connu pour ses puissants effets anti-inflammatoires et anti-angiogéniques.

Iberdomide: Un nouveau dérivé avec un potentiel thérapeutique prometteur dans les hémopathies malignes.

La thalidomide - linker 15 se démarque par sa structure de liaison unique, ce qui en fait un outil précieux à la fois pour la recherche et les applications thérapeutiques.

Propriétés

IUPAC Name |

N-(6-aminohexyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O6.ClH/c22-10-3-1-2-4-11-23-17(27)12-31-15-7-5-6-13-18(15)21(30)25(20(13)29)14-8-9-16(26)24-19(14)28;/h5-7,14H,1-4,8-12,22H2,(H,23,27)(H,24,26,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGOZIANMTYDFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-{2-[2-(3,5-Dimethoxyphenyl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487313.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid hydrochloride](/img/structure/B1487317.png)

![(2-{2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487326.png)

![tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride](/img/structure/B1487328.png)